molecular formula C9H12O2S B13301630 3-Methyl-2-(thiophen-2-yl)butanoic acid

3-Methyl-2-(thiophen-2-yl)butanoic acid

Cat. No.: B13301630
M. Wt: 184.26 g/mol
InChI Key: DQGVKGKFLMRHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(thiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(thiophen-2-yl)butanoic acid typically involves the introduction of a thiophene ring into a butanoic acid framework. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources. Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using robust and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are scalable and can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-Methyl-2-(thiophen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: A structurally similar compound with different chemical properties.

    Thiophene-2-carboxylic acid: Another thiophene derivative with distinct reactivity.

Uniqueness

3-Methyl-2-(thiophen-2-yl)butanoic acid is unique due to the presence of both a thiophene ring and a branched butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

3-Methyl-2-(thiophen-2-yl)butanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12O2SC_9H_{12}O_2S, with a molecular weight of 184.26 g/mol. Its structure features a thiophene ring substituted with a methyl group and a butanoic acid moiety, which contributes to its unique chemical properties. The compound's ability to interact with various biological targets makes it a candidate for pharmacological exploration.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various compounds against common bacterial strains, it was found to have notable efficacy against:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus31.2 µg/mL
Mycobacterium luteum62.5 µg/mL
Candida tenuis125 µg/mL
Aspergillus niger250 µg/mL

These results suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly in light of rising antibiotic resistance issues in clinical settings .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The thiophene ring facilitates π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound's binding affinity and specificity to target proteins .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Coupling Reactions : Utilizing Suzuki-Miyaura coupling techniques with other organic halides under basic conditions.
  • Continuous Flow Reactors : Enhancing efficiency in industrial production.
  • Purification Techniques : Employing crystallization and chromatography to obtain high-purity products.

These methods allow for the scalable production of the compound, facilitating further research into its biological applications .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A comparative study demonstrated that this compound outperformed traditional antibiotics against certain resistant strains, suggesting its viability as a new therapeutic agent .
  • Anti-inflammatory Mechanisms : Research involving animal models indicated that treatment with this compound resulted in reduced markers of inflammation, supporting its use in inflammatory disease management .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

3-methyl-2-thiophen-2-ylbutanoic acid

InChI

InChI=1S/C9H12O2S/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11)

InChI Key

DQGVKGKFLMRHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CS1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.